molecular formula C10H9FN2O2 B14041012 7-Fluoro-1-(2-hydroxyethyl)-1,5-naphthyridin-2(1H)-one

7-Fluoro-1-(2-hydroxyethyl)-1,5-naphthyridin-2(1H)-one

Cat. No.: B14041012
M. Wt: 208.19 g/mol
InChI Key: STXFRPCJYGPOQW-UHFFFAOYSA-N
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Description

7-Fluoro-1-(2-hydroxyethyl)-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by the presence of a fluorine atom at the 7th position, a hydroxyethyl group at the 1st position, and a naphthyridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-(2-hydroxyethyl)-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable naphthyridine derivative.

    Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Hydroxyethylation: The hydroxyethyl group is introduced through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

    Cyclization: The final step involves cyclization to form the naphthyridinone core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-(2-hydroxyethyl)-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to modify the naphthyridinone core or the hydroxyethyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carbonyl compound, while nucleophilic substitution of the fluorine atom can yield a variety of substituted derivatives.

Scientific Research Applications

7-Fluoro-1-(2-hydroxyethyl)-1,5-naphthyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-(2-hydroxyethyl)-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-1-(2-hydroxyethyl)-1,5-naphthyridin-2(1H)-one: Characterized by the presence of a fluorine atom and hydroxyethyl group.

    1,5-Naphthyridin-2(1H)-one: Lacks the fluorine atom and hydroxyethyl group, resulting in different chemical properties and biological activities.

    7-Fluoro-1,5-naphthyridin-2(1H)-one:

Uniqueness

The presence of both the fluorine atom and hydroxyethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

7-fluoro-1-(2-hydroxyethyl)-1,5-naphthyridin-2-one

InChI

InChI=1S/C10H9FN2O2/c11-7-5-9-8(12-6-7)1-2-10(15)13(9)3-4-14/h1-2,5-6,14H,3-4H2

InChI Key

STXFRPCJYGPOQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C2=C1N=CC(=C2)F)CCO

Origin of Product

United States

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